N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIWMJRTIAYGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with Aminopyridazines
A foundational method involves the condensation of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃ in DMF). For example, reacting 3-amino-6-chloropyridazine with 2-bromo-1-(4-fluorophenyl)ethanone generates the imidazo[1,2-b]pyridazine scaffold via nucleophilic substitution and cyclization. This route achieves moderate yields (50–65%) and is scalable but requires precise stoichiometric control to minimize side products like N-alkylated intermediates.
One-Pot Cyclization Using DMF Dimethyl Acetal
An efficient one-pot synthesis employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate heterocyclic amines. In this approach, 3-amino-6-methylpyridazine is treated with DMF-DMA at 80°C, forming an intermediate that reacts with methyl chloroformate to install the carboxamide group. Subsequent cyclization with 4-fluoroaniline in the presence of EDCI/HOBt yields the target compound in 45–60% overall yield. This method reduces purification steps and is ideal for high-throughput screening.
Functionalization of the Carboxamide Group
Coupling Reactions with 4-Fluoroaniline
The carboxamide moiety is introduced via coupling reactions between 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid and 4-fluoroaniline . Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane achieves amide bond formation with 70–85% efficiency. Critical parameters include:
Direct Aminolysis of Methyl Esters
An alternative route involves aminolysis of methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate with 4-fluoroaniline in refluxing toluene. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance reaction rates, achieving 80–90% conversion within 6 hours. This method avoids carbodiimide reagents but requires anhydrous conditions to prevent ester hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condensation Route | One-Pot Route | Aminolysis Route |
|---|---|---|---|
| Solvent | DMF | DCM | Toluene |
| Temperature | 25°C | 80°C | 110°C |
| Yield | 65% | 60% | 85% |
| Purity (HPLC) | 92% | 88% | 95% |
Polar aprotic solvents like DMF favor cyclization but may complicate purification due to high boiling points. Nonpolar solvents like toluene improve selectivity in aminolysis but limit solubility of intermediates.
Catalytic Additives
-
Triethylamine : Neutralizes HCl byproducts in condensation reactions, improving yields by 15–20%.
-
DMAP (Dimethylaminopyridine) : Accelerates acyl transfer in carboxamide formation, reducing reaction time by 30%.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) confirms ≥95% purity for clinical-grade material. Critical impurities include unreacted 4-fluoroaniline (<0.1%) and methyl ester intermediates (<0.5%).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Condensation | High regioselectivity | Low yield (50–65%) | Pilot-scale |
| One-Pot | Fewer purification steps | Requires toxic DMF-DMA | Lab-scale |
| Aminolysis | Excellent yield (85%) | Anhydrous conditions required | Industrial-scale |
The aminolysis route is preferred for large-scale synthesis due to its efficiency, whereas the one-pot method suits exploratory studies requiring rapid iteration.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of imidazo[1,2-b]pyridazine derivatives, including N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, typically involves cyclocondensation reactions followed by various modification steps to achieve desired substituents. For instance, the introduction of fluorophenyl groups can enhance the compound's biological properties and selectivity towards specific targets.
2.1 Binding Affinity to Amyloid Plaques
Research has shown that imidazo[1,2-b]pyridazine derivatives can exhibit high binding affinities to amyloid plaques associated with neurodegenerative diseases such as Alzheimer's. For example, a related compound demonstrated a binding affinity of to amyloid aggregates, indicating that modifications in the structure can significantly affect binding characteristics and potential as imaging agents for positron emission tomography (PET) .
2.2 Antiparasitic Activity
Recent studies have indicated that some imidazo[1,2-b]pyridazine compounds possess antiparasitic properties. For instance, compounds have shown activity against Trypanosoma brucei, the causative agent of sleeping sickness, with effective concentrations (EC50) reported at low micromolar levels . This suggests potential applications in treating parasitic infections.
Therapeutic Applications
3.1 Neurological Disorders
The compound's structural similarity to known pharmacophores allows it to be explored for therapeutic uses in various neurological disorders. Patents have highlighted its potential in treating conditions such as Parkinson's disease, Lewy body dementia, and major depression . The mechanism may involve modulation of neurotransmitter systems or direct neuroprotective effects.
3.2 Cancer Therapy
Another promising application is in oncology. Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through specific molecular pathways. The ability to modify the imidazo[1,2-b]pyridazine scaffold allows for the development of targeted therapies against different cancer types .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Core Scaffolds
The imidazo[1,2-b]pyridazine core differentiates this compound from analogs with related heterocyclic systems:
Key Observations :
- Chlorine and sulfonamide substituents in improve hydrophobicity and selectivity for phosphatidylinositol 4-kinase IIIβ (PI4KB) .
- The hydroxypyrimidine group in introduces hydrogen-bonding capabilities absent in the target compound .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- Target Compound: No direct affinity data is provided, but the 4-fluorophenyl group is a common motif in kinase inhibitors (e.g., ponatinib, ) .
- PI4KB Inhibitors (): Compounds 13–17 exhibit nanomolar IC50 values against PI4KB, attributed to sulfonamide and methoxy groups enhancing target engagement .
- Kynurenine Formamidase Inhibitors () : Analogs with fluorophenyl groups (e.g., -8.9 kcal/mol binding energy) show competitive inhibition, suggesting the target compound may share similar interactions .
ADME Properties
- Solubility : Sulfonamide-containing analogs () likely exhibit lower solubility than the target compound’s carboxamide due to increased hydrophobicity .
- Synthetic Yield : The target compound’s synthesis route (unreported) may contrast with high-yield procedures for compounds (75–94% yields) .
Mechanistic Insights :
Biological Activity
N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused ring structure that contributes to its biological activity. The presence of the 4-fluorophenyl group enhances its interaction with biological targets.
Chemical Structure
Research indicates that this compound exhibits several key biological activities:
- Inhibition of Monoamine Oxidase (MAO) : Studies have shown that derivatives of imidazo[1,2-b]pyridazines can inhibit MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. This inhibition is relevant for treating neurodegenerative diseases such as Alzheimer's disease .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, it was evaluated alongside other pyridazinone derivatives for their effects on human cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study 1: MAO Inhibition
In a study evaluating several pyridazinone derivatives, this compound was found to exhibit significant MAO-B inhibitory activity. The IC50 value for this compound was reported at 0.013 µM, indicating strong potency compared to other tested compounds .
Case Study 2: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on L929 fibroblast cells. The results indicated that at higher concentrations (50 and 100 µM), significant cell death occurred; however, lower concentrations did not affect cell viability. This suggests a dose-dependent cytotoxic effect which is critical for further therapeutic applications .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 Value (µM) | Cytotoxicity (L929) |
|---|---|---|---|
| This compound | MAO-B | 0.013 | Significant at 50 µM |
| T3 (Pyridazinone derivative) | MAO-B | 0.039 | Complete cell death at 50 µM |
| T6 (Another derivative) | MAO-B | 0.0071 | No cytotoxicity at any dose |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, studies on similar compounds indicate favorable absorption and distribution characteristics. Toxicological assessments are crucial to determine safe dosage ranges for potential therapeutic use.
Safety Profile
While some derivatives exhibit significant cytotoxicity at higher concentrations, the safety profile of this compound appears promising based on lower toxicity observed in preliminary studies.
Q & A
Q. What are the standard synthetic protocols for N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core via condensation of pyridazine derivatives with α-haloketones or aldehydes. Subsequent functionalization includes nucleophilic substitution to introduce the 4-fluorophenyl group and carboxamide formation. Key steps:
- Condensation : Use polar aprotic solvents (e.g., DMF) at 80–100°C to form the heterocyclic core .
- Nucleophilic substitution : Optimize pH and temperature (e.g., 60–80°C) to enhance yields of fluorophenyl incorporation .
- Carboxamide coupling : Employ coupling agents like EDCI/HOBt in dichloromethane under inert conditions .
Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
Q. What are the primary biological targets of this compound, and how are they identified?
The compound’s imidazo[1,2-b]pyridazine scaffold suggests kinase inhibition as a primary mechanism. Targets are identified via:
- Biochemical assays : Measure IC values against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Cellular models : Assess anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) to link kinase inhibition to phenotypic outcomes .
Q. What in vitro models are suitable for initial bioactivity screening?
- Kinase inhibition profiling : Use recombinant kinases in high-throughput screening (HTS) platforms .
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) and mycobacteria (e.g., M. tuberculosis) using microdilution methods .
Advanced Research Questions
Q. How can researchers optimize experimental designs for kinase inhibition assays to account for off-target effects?
- Counter-screening : Include unrelated kinases (e.g., CDK2, PKA) to assess selectivity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts upon compound binding .
- Structure-guided mutagenesis : Modify kinase ATP-binding pockets to validate binding specificity (e.g., hinge region mutations) .
Q. What strategies address low solubility in pharmacokinetic studies?
- Salt formation : Introduce hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- Prodrug design : Modify the carboxamide group to a hydrolyzable ester for better absorption .
Q. How should contradictory bioactivity data between enzymatic and cellular assays be resolved?
- Evaluate membrane permeability : Use Caco-2 cell monolayers to assess compound uptake .
- Metabolite profiling : LC-MS/MS to detect intracellular degradation products that may alter activity .
- Microenvironment modulation : Test under hypoxic or serum-starved conditions to mimic in vivo stress .
Q. What structural modifications enhance kinase selectivity while maintaining potency?
- Substituent tuning : Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target binding .
- Scaffold hopping : Hybridize with triazolo[4,3-b]pyridazine moieties to exploit unique hydrogen-bonding patterns .
- DFT calculations : Predict electronic effects of fluorine substitution on binding affinity .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogen substitution at the phenyl ring) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity .
- Parallel synthesis : Generate libraries via automated solid-phase techniques to test >100 derivatives .
Q. What combinatorial approaches are promising for synergistic therapeutic effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
